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Introduction
Ombitasvir (formerly ABT-267) is a potent and selective direct-acting antiviral (DAA) agent

targeting the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1][2] It is a key

component of several approved combination therapies for chronic HCV infection.[1][2][3]

Understanding the fundamental biochemical and biophysical properties of Ombitasvir is
crucial for researchers and drug development professionals working on novel antiviral

strategies and for optimizing its clinical use. This guide provides a comprehensive overview of

Ombitasvir's core characteristics, including its mechanism of action, biophysical properties,

potency, resistance profile, and the experimental methodologies used for its characterization.

Core Biochemical and Biophysical Properties
A summary of the key quantitative data for Ombitasvir is presented in the tables below,

offering a clear comparison of its fundamental properties.

Table 1: Physical and Chemical Properties of Ombitasvir
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Property Value Reference

Molecular Formula C₅₀H₆₇N₇O₈ [4]

Molecular Weight 894.13 g/mol [4]

CAS Number 1258226-87-7 [4]

Appearance White to light pink powder [5][6]

Solubility

Practically insoluble in

aqueous buffers; Soluble in

DMSO and ethanol

[4][5][7]

pKa 2.5 at 25°C [5]

Table 2: In Vitro Potency of Ombitasvir Against HCV
Genotypes

HCV Genotype/Subtype EC₅₀ (pM) Reference

1a 14.1 [8]

1b 5.0 [8]

2a 12.4 [8]

2b 4.3 [8]

3a 19.3 [8]

4a 1.71 [8]

5a 4.3 [8]

6a 415 [8]

Table 3: Ombitasvir Resistance-Associated
Substitutions (RASs) in HCV Genotype 1a
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NS5A Position
Amino Acid
Substitution

Fold Resistance Reference

M28 V 58 [9]

M28 T 800 - 8965 [7][10]

Q30 R 800 - 8965 [7][10]

L31 V 58 - 243 [7][10]

H58 D 58 - 243 [7][10]

Y93 C/S 800 - 8965 [7][10]

Y93 H/N >40,000 [7][10]

Mechanism of Action: Inhibition of HCV NS5A
Ombitasvir exerts its antiviral effect by targeting and inhibiting the HCV NS5A protein.[1][2]

NS5A is a multifunctional phosphoprotein that is essential for viral RNA replication and the

assembly of new virus particles.[1][11][12] Although it has no known enzymatic activity, NS5A

acts as a critical regulator of the viral life cycle by interacting with both viral and host cellular

factors.[1][11][12]

Interference with the HCV Replication Complex
NS5A is a crucial component of the HCV replication complex, a multiprotein assembly

responsible for synthesizing new viral RNA genomes.[11][12] Ombitasvir binding to NS5A is

thought to disrupt the protein's conformation and its interactions with other components of the

replication machinery, thereby inhibiting viral replication.[13]

Modulation of Host Cell Signaling Pathways
HCV NS5A interacts with and manipulates various host cell signaling pathways to create a

favorable environment for viral propagation.[1][12] Key among these are the PI3K/Akt and

MAPK/ERK pathways, which are central regulators of cell survival, proliferation, and apoptosis.

[1][14] NS5A has been shown to interact with the adaptor protein Grb2 and the p85 subunit of

PI3K.[1][14] This interaction can lead to the inhibition of the mitogenic MAPK/ERK pathway

while simultaneously activating the pro-survival PI3K/Akt pathway.[14] By inhibiting NS5A,
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Ombitasvir is presumed to prevent this manipulation of host cell signaling, thereby restoring

normal cellular processes and hindering viral persistence.
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Mechanism of Action of Ombitasvir.

Experimental Protocols
The biochemical and biophysical characterization of Ombitasvir relies on a suite of specialized

experimental techniques. Below are detailed methodologies for key experiments.

Determination of In Vitro Potency (EC₅₀) using an HCV
Replicon Assay
The half-maximal effective concentration (EC₅₀) of Ombitasvir is determined using a cell-

based HCV replicon assay. This assay measures the ability of the compound to inhibit viral

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b612150?utm_src=pdf-body
https://www.benchchem.com/product/b612150?utm_src=pdf-body-img
https://www.benchchem.com/product/b612150?utm_src=pdf-body
https://www.benchchem.com/product/b612150?utm_src=pdf-body
https://www.benchchem.com/product/b612150?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RNA replication in a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV

replicon.

Protocol:

Cell Culture: Maintain Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum,

non-essential amino acids, and G418 for selective pressure.

Compound Preparation: Prepare a serial dilution of Ombitasvir in DMSO. The final DMSO

concentration in the assay should be kept below 0.5% to avoid cytotoxicity.

Assay Procedure:

Seed the replicon-containing cells into 96-well plates.

After cell adherence, treat the cells with the serially diluted Ombitasvir. Include a no-drug

control (vehicle only) and a positive control (another known NS5A inhibitor).

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

Quantification of HCV RNA Replication:

Lyse the cells and quantify the level of replicon RNA using a reporter gene (e.g.,

luciferase) assay or by quantitative real-time PCR (qRT-PCR) targeting a specific region of

the HCV genome.

Data Analysis:

Plot the percentage of inhibition of HCV RNA replication against the logarithm of the

Ombitasvir concentration.

Fit the data to a four-parameter logistic dose-response curve to determine the EC₅₀ value.
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Workflow for HCV Replicon Assay.

Biophysical Characterization of Ombitasvir-NS5A
Interaction
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Biophysical techniques are employed to quantitatively characterize the binding of Ombitasvir
to its target, the NS5A protein. These methods provide insights into the binding affinity, kinetics,

and thermodynamics of the interaction.

SPR is a label-free technique used to measure the real-time binding kinetics (association and

dissociation rates) and affinity of Ombitasvir to NS5A.

Protocol:

Protein Immobilization: Covalently immobilize purified, recombinant NS5A protein onto a

sensor chip surface (e.g., a CM5 chip via amine coupling).

Analyte Preparation: Prepare a series of concentrations of Ombitasvir in a suitable running

buffer.

Binding Measurement:

Inject the different concentrations of Ombitasvir over the immobilized NS5A surface.

Monitor the change in the refractive index at the sensor surface, which is proportional to

the mass of Ombitasvir binding to NS5A.

After the association phase, flow running buffer over the surface to monitor the

dissociation of the Ombitasvir-NS5A complex.

Data Analysis:

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to

determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the

equilibrium dissociation constant (Kₐ).

ITC directly measures the heat changes that occur upon the binding of Ombitasvir to NS5A,

providing a complete thermodynamic profile of the interaction.

Protocol:

Sample Preparation: Prepare purified NS5A protein in a dialysis buffer. Dissolve Ombitasvir
in the same dialysis buffer to minimize heats of dilution.
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ITC Experiment:

Load the NS5A solution into the sample cell of the calorimeter.

Load the Ombitasvir solution into the injection syringe.

Perform a series of small, sequential injections of Ombitasvir into the NS5A solution while

maintaining a constant temperature.

Data Acquisition: Measure the heat released or absorbed after each injection.

Data Analysis:

Integrate the heat-change peaks and plot them against the molar ratio of Ombitasvir to
NS5A.

Fit the resulting binding isotherm to a suitable binding model to determine the binding

affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Resistance Profiling
Identifying and characterizing resistance-associated substitutions (RASs) is a critical part of the

preclinical and clinical development of any antiviral agent.

Protocol:

In Vitro Resistance Selection:

Culture HCV replicon cells in the presence of increasing concentrations of Ombitasvir
over a prolonged period.

Isolate and sequence the NS5A gene from the replicon colonies that are able to grow at

high drug concentrations.

Site-Directed Mutagenesis:

Introduce the identified mutations into a wild-type replicon construct using site-directed

mutagenesis.
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Phenotypic Analysis:

Perform replicon assays with the mutant constructs to determine the EC₅₀ of Ombitasvir
against each RAS.

Calculate the fold-resistance by dividing the EC₅₀ for the mutant by the EC₅₀ for the wild-

type replicon.
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Workflow for HCV Resistance Profiling.

Conclusion
Ombitasvir is a highly potent inhibitor of HCV NS5A with a well-characterized biochemical and

biophysical profile. Its mechanism of action involves the direct inhibition of the NS5A protein,

leading to the disruption of viral RNA replication and virion assembly, likely through the

prevention of NS5A-mediated manipulation of host cell signaling pathways. The experimental

protocols detailed in this guide provide a framework for the continued investigation of

Ombitasvir and the development of next-generation NS5A inhibitors. A thorough

understanding of these fundamental properties is essential for the rational design of new

antiviral therapies and for optimizing the clinical management of HCV infection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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